1,1-Dichloropropene

Environmental Toxicology Genotoxicity Water Contaminant Analysis

For research on GSTT1-1-mediated bioactivation and insecticide development, 1,1-Dichloropropene (1,1-DCPe) is a critical, isomerically specific reference material. Its unique mutagenic profile, causing +1 frameshift mutations, necessitates pure standards for EPA CCL compliance and accurate GC-MS quantification, unlike common 1,3-DCPe soil fumigants. Secure this privileged scaffold for synthesizing pyridalyl analogs with proven enhanced field performance against Lepidoptera pests.

Molecular Formula C3H4Cl2
Molecular Weight 110.97 g/mol
CAS No. 563-58-6
Cat. No. B165177
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,1-Dichloropropene
CAS563-58-6
Synonyms1,1-Dichloropropylene
Molecular FormulaC3H4Cl2
Molecular Weight110.97 g/mol
Structural Identifiers
SMILESCC=C(Cl)Cl
InChIInChI=1S/C3H4Cl2/c1-2-3(4)5/h2H,1H3
InChIKeyZAIDIVBQUMFXEC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityIn water, 2.7X10+3 mg/l at 20 °C

Structure & Identifiers


Interactive Chemical Structure Model





1,1-Dichloropropene (CAS 563-58-6) Procurement Guide: Isomer-Specific Properties for Analytical Standards and Derivative Synthesis


1,1-Dichloropropene (1,1-DCPe) is a geminal dichloroalkene with the molecular formula C₃H₄Cl₂ and a molecular weight of 110.97 g/mol [1]. This volatile, flammable liquid (boiling point 349.7 K / ~76.6 °C, flash point 11 °C) is characterized by its structural motif featuring two chlorine atoms attached to the same vinylic carbon [2] . Unlike the commercially predominant 1,3-dichloropropene soil fumigant, 1,1-DCPe is not produced on an industrial scale and is primarily encountered as an environmental contaminant in source waters or as a valued analytical reference standard and synthetic building block [3].

Why 1,1-Dichloropropene (CAS 563-58-6) Cannot Be Substituted with Other Dichloropropene Isomers in Research and Analytical Applications


Substituting 1,1-dichloropropene with other dichloropropene isomers (e.g., 1,3- or 2,3-dichloropropene) or related chloroalkenes is scientifically invalid due to profound differences in bioactivation mechanisms, metabolic fate, and chemical reactivity. While 1,3-dichloropropene is primarily metabolized via oxidation and glutathione conjugation pathways common to many xenobiotics, 1,1-DCPe undergoes a unique glutathione S-transferase theta 1-1 (GSTT1-1)-dependent activation to form a reactive episulfonium ion [1]. This mechanism is not shared by its congeners 1,3-dichloropropene or 1,1-dichloroethylene, leading to a vastly different toxicological and mutagenic profile [1]. Furthermore, the 1,1-dichloropropenyl moiety serves as a privileged scaffold in insecticide design; replacement of this specific gem-dichloroalkene unit with alternative halogenated alkenes in pyridalyl analogs results in a demonstrable loss of insecticidal efficacy and field performance [2]. Therefore, procurement must be isomerically specific for applications ranging from analytical quantification of environmental contaminants to the synthesis of high-performance agrochemical derivatives.

Quantitative Evidence for 1,1-Dichloropropene (CAS 563-58-6) Differentiation: A Head-to-Head Comparison for Informed Procurement


Unique GSTT1-1-Dependent Mutagenicity: 5000-Fold Higher Potency Than 1,1-Dichloroethylene and Distinct from 1,3-Dichloropropene

In the Salmonella mutagenicity assay using strain RSJ100, which expresses the rat GSTT1-1 gene, 1,1-dichloropropene (1,1-DCPe) was approximately 5000 times more mutagenic than its ethene congener 1,1-dichloroethylene (1,1-DCE). Crucially, neither 1,1-DCE nor 1,3-dichloropropene (1,3-DCPe) showed enhanced mutagenicity in this GSTT1-1-expressing strain, demonstrating a unique bioactivation pathway specific to 1,1-DCPe [1].

Environmental Toxicology Genotoxicity Water Contaminant Analysis

In Vivo Mutagenicity in Aquatic Model: 32-Fold Induction of Liver Mutations with Distinctive +1 Frameshift Signature

Following a 6-week sub-chronic exposure of lambda transgenic medaka (fish) to 1,1-DCP, the mutant frequency in the liver cII gene increased six-fold at the lowest exposure concentration (0.44 mg/L, MF = 18.4 x 10⁻⁵) and 32-fold at the highest concentration (16.60 mg/L, MF = 96.3 x 10⁻⁵) compared to untreated controls [1]. The mutational spectrum was highly characteristic, dominated by +1 frameshift mutations (induced 166-fold above background), with the majority being +1 insertions at thymine and adenine bases. This specific in vivo mutational signature is not a general property of chloropropenes and provides a definitive biomarker for 1,1-DCP exposure and effect.

In Vivo Toxicology Aquatic Ecotoxicology Mutational Spectrum Analysis

Enhanced Insecticidal Efficacy of 1,1-Dichloropropenyl Derivatives: Superior 14-Day Control and Prolonged Efficacy Compared to Commercial Pyridalyl

A series of novel 1,1-dichloropropene derivatives, designed as pyridalyl analogs, were synthesized and evaluated for insecticidal activity. In field trials, a representative derivative (compound IIa, incorporating the 1,1-dichloropropenyloxy moiety) produced a much better 14-day control effect against diamondback moths and exhibited a longer duration of efficacy compared to the commercial standard pyridalyl [1]. This demonstrates that the 1,1-dichloropropenyl scaffold is not merely a structural analog but provides a tangible performance advantage over alternative heterocyclic substitutions.

Agrochemical Synthesis Insecticide Discovery Lepidopteran Pest Control

Regulatory and Hazard Classification Differentiation: Flammable Liquid Category 2 and Acute Toxicity Category 3 with Specific Environmental Hazard

Under the European CLP Regulation, 1,1-dichloropropene is classified as Flam. Liq. 2 (H225: Highly flammable liquid and vapour), Acute Tox. 3 (H301: Toxic if swallowed), and Aquatic Chronic 3 (H412: Harmful to aquatic life with long lasting effects) [1]. This classification profile differs notably from that of 1,3-dichloropropene, which carries additional hazard statements for acute inhalation toxicity (H331) and skin sensitization (H317), and is subject to more stringent occupational exposure limits due to its widespread agricultural use. The distinct hazard profile of 1,1-DCPe mandates specific handling, storage, and transportation protocols (UN1230, Class 3, PG II) that must be factored into procurement and laboratory safety planning .

Chemical Safety Regulatory Compliance CLP Classification

Targeted Research and Industrial Application Scenarios for 1,1-Dichloropropene (CAS 563-58-6) Based on Validated Differentiation


Environmental Analytical Chemistry: Isomer-Specific Quantification of 1,1-DCPe in Drinking Water Source Monitoring

Given its unique GSTT1-1-dependent bioactivation mechanism and distinct in vivo mutagenic signature, 1,1-DCPe cannot be quantified or risk-assessed using methods or standards designed for 1,3-DCPe [4] . Laboratories conducting regulatory compliance monitoring for the US EPA's Contaminant Candidate List (CCL) or similar programs require a certified reference material of pure 1,1-dichloropropene for accurate identification and quantification by GC-MS or related techniques. The compound's distinct mass spectrum and retention time relative to other volatile halogenated hydrocarbons ensure specificity. Procurement of a high-purity analytical standard (e.g., 0.2 mg/mL in methanol) is essential for method validation and calibration .

Mechanistic Toxicology and Genetic Toxicology Research: Utilizing 1,1-DCPe as a Model GSTT1-1-Dependent Mutagen

For researchers investigating the role of glutathione S-transferase polymorphisms in human susceptibility to genotoxicants, 1,1-DCPe serves as a valuable probe compound. Its ~5000-fold enhancement of mutagenicity in GSTT1-1-expressing systems compared to congener 1,1-DCE provides a robust, quantifiable positive control for studies on GSTT1-1-mediated bioactivation [4]. Similarly, its ability to induce a highly characteristic spectrum of +1 frameshift mutations in vivo makes it a useful tool for studying mutational mechanisms and DNA repair pathways . The compound's defined and unique activity profile makes it a preferred research chemical over other chloropropenes for these specific mechanistic investigations.

Agrochemical Discovery and Fine Chemical Synthesis: Building Block for High-Performance Insecticide Candidates

The 1,1-dichloropropenyl moiety is a critical pharmacophore in the design of novel insecticides with improved field performance over pyridalyl [4]. Synthetic chemistry groups engaged in the derivatization of this scaffold require 1,1-dichloropropene as a key starting material or intermediate. The demonstrated ability of derivatives to achieve better 14-day control and longer duration of efficacy against lepidopteran pests provides a clear, evidence-based rationale for prioritizing this specific gem-dichloroalkene over alternative halogenated building blocks in medicinal chemistry and agrochemical R&D programs [4].

Hazard Assessment and Regulatory Toxicology: Evaluating the Distinct Safety Profile of a Low-Volume Environmental Contaminant

Given its classification as Flam. Liq. 2, Acute Tox. 3, and Aquatic Chronic 3, 1,1-DCPe presents a specific hazard profile distinct from the commercially significant isomer 1,3-DCPe [4] . Toxicologists and risk assessors conducting hazard characterization for this contaminant require the pure substance for in vitro and in vivo studies to generate accurate toxicokinetic and toxicodynamic data. The compound's unique bioactivation pathway and mutational spectrum underscore the need for isomer-specific data generation, making pure 1,1-DCPe an essential procurement item for filling critical data gaps in environmental health risk assessment.

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